molecular formula C6H11O8P B1203785 1D-myo-inositol 1,2-cyclic phosphate CAS No. 43119-57-9

1D-myo-inositol 1,2-cyclic phosphate

Cat. No.: B1203785
CAS No.: 43119-57-9
M. Wt: 242.12 g/mol
InChI Key: SXHMVNXROAUURW-FTYOSCRSSA-N
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Description

1D-myo-inositol 1,2-cyclic phosphate is a myo-inositol cyclic phosphate that is the 1,2-cyclic phosphate derivative of 1D-myo-inositol. It has a role as an epitope. It derives from a myo-inositol. It is a conjugate acid of a this compound(1-).
Inositol cyclic phosphate belongs to the class of organic compounds known as organic phosphoric acids and derivatives. These are organic compounds containing phosphoric acid or a derivative thereof. Inositol cyclic phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, inositol cyclic phosphate is primarily located in the cytoplasm. Inositol cyclic phosphate can be biosynthesized from myo-inositol.

Properties

CAS No.

43119-57-9

Molecular Formula

C6H11O8P

Molecular Weight

242.12 g/mol

IUPAC Name

(3aS,4R,5S,6S,7R,7aR)-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol

InChI

InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/t1-,2-,3+,4+,5-,6+/m0/s1

InChI Key

SXHMVNXROAUURW-FTYOSCRSSA-N

SMILES

C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)O)O)O)O

Canonical SMILES

C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O

Key on ui other cas no.

43119-57-9

physical_description

Solid

Synonyms

inositol 1,2-cyclic phosphate
inositol cyclic phosphate
inositol cyclic phosphate, (D)-isomer
inositol cyclic-1,2-monophosphate
myoinositol 1,2-cyclic phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,2-cyclic phosphate
Reactant of Route 2
1D-myo-inositol 1,2-cyclic phosphate
Reactant of Route 3
1D-myo-inositol 1,2-cyclic phosphate
Reactant of Route 4
1D-myo-inositol 1,2-cyclic phosphate
Reactant of Route 5
1D-myo-inositol 1,2-cyclic phosphate
Reactant of Route 6
1D-myo-inositol 1,2-cyclic phosphate

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